Product packaging for Adapalene-d6 Methyl Ester(Cat. No.:CAS No. 1330264-23-7)

Adapalene-d6 Methyl Ester

Cat. No.: B589847
CAS No.: 1330264-23-7
M. Wt: 432.593
InChI Key: PGXNMQBGOVUZNC-WFGJKAKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualizing Adapalene (B1666599): A Retinoid Scaffold for Mechanistic and Analytical Investigations

Adapalene is a naphthoic acid derivative recognized for its retinoid-like activity. fda.govnih.gov It selectively targets retinoic acid receptors (RARs), with a particular affinity for RAR-β and RAR-γ. news-medical.net This targeted action modulates gene expression, influencing crucial cellular processes like differentiation, proliferation, and inflammation. Unlike earlier generation retinoids, adapalene's more rigid structure is thought to contribute to a more favorable profile by minimizing off-target effects. nih.gov The well-defined pharmacological profile of adapalene makes its core structure, the adamantyl-substituted naphthoic acid scaffold, an excellent starting point for designing research tools to probe the intricate mechanisms of retinoid signaling pathways and for developing robust analytical methods.

Rationale for Isotopic Labeling and Derivatization: The Significance of Adapalene-d6 Methyl Ester as a Research Tool

The creation of this compound from the parent adapalene molecule involves two key chemical modifications: isotopic labeling and esterification. Each modification serves a distinct and crucial purpose in enhancing its utility as a research tool.

Isotopic Labeling with Deuterium (B1214612) (d6): The replacement of six hydrogen atoms with their stable isotope, deuterium, is a technique known as isotopic labeling. acs.org This substitution results in a molecule that is chemically very similar to the original compound but has a higher mass. wikipedia.org The primary advantage of this modification lies in its application in mass spectrometry-based analytical techniques. clearsynth.comscioninstruments.comresolvemass.ca When used as an internal standard, this compound can be easily distinguished from the non-labeled (or "native") adapalene in a sample due to the mass difference. texilajournal.com This allows for highly accurate and precise quantification of the native compound, correcting for variations that can occur during sample preparation and analysis. clearsynth.comtexilajournal.com

Esterification to a Methyl Ester: The conversion of the carboxylic acid group of adapalene to a methyl ester is a form of derivatization. This process can alter the molecule's physicochemical properties, such as its solubility and how it interacts with biological systems. In the context of synthesis, the methyl ester of adapalene is a key intermediate in the preparation of adapalene itself. google.comnewdrugapprovals.org For research purposes, this derivatization can be useful in studying the metabolism of adapalene and its analogs, as ester groups are often subject to hydrolysis by enzymes in biological systems.

The combination of these two modifications in this compound creates a highly specialized molecule. It serves as an invaluable internal standard for quantitative studies of adapalene and its methyl ester, ensuring the reliability and accuracy of experimental data.

Scope and Research Utility of Deuterated Analogs in Chemical Biology and Analytical Sciences

Deuterated analogs, like this compound, are indispensable tools across various scientific disciplines, offering enhanced precision and deeper insights into complex biological and chemical processes. clearsynth.comresolvemass.ca

In Chemical Biology: The use of deuterium labeling can help elucidate metabolic pathways of drugs and other bioactive molecules. acs.org By tracking the fate of the deuterated compound within a biological system, researchers can identify metabolites and understand the enzymatic processes involved. This is due to the kinetic isotope effect, where the heavier deuterium atom can slow down the rate of metabolic reactions, providing a window into the mechanism. wikipedia.orgacs.org

In Analytical Sciences: The most prominent application of deuterated analogs is as internal standards in quantitative mass spectrometry. clearsynth.comscioninstruments.comresolvemass.ca The near-identical chemical behavior of the deuterated standard to the native analyte ensures that they experience similar effects during sample extraction, ionization, and analysis. scioninstruments.com This co-elution, combined with the mass difference, allows for precise correction of matrix effects and other sources of analytical variability, leading to highly accurate quantification. clearsynth.comtexilajournal.com This is crucial in fields like pharmaceutical analysis, environmental monitoring, and clinical diagnostics where precise measurements are paramount. clearsynth.comscioninstruments.comresolvemass.ca

Overview of Research Paradigms Investigated with this compound

While specific published research focusing exclusively on this compound is not extensively detailed in the public domain, its primary role is inferred from the well-established applications of deuterated internal standards. The main research paradigm where this compound is utilized is in pharmacokinetic studies and bioanalytical method development for adapalene and its metabolites.

For instance, in studies aiming to determine the concentration of adapalene in biological samples (e.g., plasma, skin tissues), this compound would be added to the sample at a known concentration. texilajournal.com During analysis by liquid chromatography-mass spectrometry (LC-MS), the ratio of the signal from the native adapalene to the deuterated standard allows for the precise calculation of the adapalene concentration in the original sample. This approach is fundamental for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of adapalene. acs.org

Furthermore, the synthesis of adapalene itself often proceeds through its methyl ester intermediate. google.comnewdrugapprovals.orgwipo.int Therefore, this compound could also be used as a standard to monitor the efficiency and purity of this synthetic step.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H30O3 B589847 Adapalene-d6 Methyl Ester CAS No. 1330264-23-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

trideuteriomethyl 6-[3-(1-adamantyl)-4-(trideuteriomethoxy)phenyl]naphthalene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30O3/c1-31-27-8-7-24(14-26(27)29-15-18-9-19(16-29)11-20(10-18)17-29)22-3-4-23-13-25(28(30)32-2)6-5-21(23)12-22/h3-8,12-14,18-20H,9-11,15-17H2,1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGXNMQBGOVUZNC-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)C(=O)OC)C45CC6CC(C4)CC(C6)C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)C(=O)OC([2H])([2H])[2H])C45CC6CC(C4)CC(C6)C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Synthesis and Structural Elucidation of Adapalene D6 Methyl Ester

Strategic Design of Deuterated Precursors for Adapalene-d6 Methyl Ester Synthesis

The synthesis of this compound necessitates the strategic preparation of deuterated precursors. The primary goal is the selective introduction of six deuterium (B1214612) atoms onto the methoxy (B1213986) group of the 2-(1-adamantyl)-4-bromoanisole intermediate. This is typically achieved by using a deuterated methylating agent.

A common precursor is 2-(1-adamantyl)-4-bromophenol (B123311), which can be synthesized by the reaction of 1-adamantanol (B105290) with p-bromophenol. chemicalbook.com The critical deuteration step involves the methylation of this phenolic precursor.

Key Deuterated Reagent:

ReagentPurpose
Deuterated methyl iodide (CD3I) or Deuterated dimethyl sulfate (B86663) ((CD3)2SO4)Introduction of the -OCD3 group

The selection of a highly deuterated methylating agent is crucial to ensure the desired isotopic purity of the final this compound.

Multi-Step Synthetic Methodologies for Adapalene-d6 Methyl Esterveeprho.combiosynth.comnih.govresearchgate.net

The synthesis of this compound is a multi-step process that involves the formation of key intermediates. The general synthetic route mirrors that of the non-deuterated Adapalene (B1666599) methyl ester, with the key difference being the introduction of the deuterated methoxy group.

Deuteration Strategies and Regioselectivity Considerations

The core of the deuteration strategy lies in the O-alkylation of 2-(1-adamantyl)-4-bromophenol. chemicalbook.comresearchgate.net To achieve high regioselectivity, the reaction is carried out under basic conditions to deprotonate the phenol, forming a phenoxide ion. This nucleophilic phenoxide then reacts with a deuterated methylating agent.

Typical Deuteration Reaction:

Starting Material: 2-(1-adamantyl)-4-bromophenol

Base: Sodium hydride (NaH) or potassium carbonate (K2CO3) chemicalbook.comnewdrugapprovals.org

Deuterated Methylating Agent: Deuterated methyl iodide (CD3I) or deuterated dimethyl sulfate ((CD3)2SO4) chemicalbook.com

Solvent: Tetrahydrofuran (B95107) (THF) or acetone (B3395972) chemicalbook.comnewdrugapprovals.org

The reaction proceeds via an SN2 mechanism, where the phenoxide attacks the deuterated methyl group, displacing the leaving group (iodide or methyl sulfate) to form 2-(1-adamantyl)-4-bromoanisole-d6. The use of a strong base ensures complete deprotonation of the phenol, driving the reaction towards the desired O-alkylated product.

Esterification Protocols for Methyl Ester Formationveeprho.combiosynth.comresearchgate.net

With the deuterated bromoanisole intermediate in hand, the next key transformation is a cross-coupling reaction followed by esterification, or a coupling with a pre-formed methyl ester of the naphthoic acid component.

One common approach is the Negishi cross-coupling reaction. newdrugapprovals.orggoogle.com The 2-(1-adamantyl)-4-bromoanisole-d6 is first converted to an organozinc reagent. This is then coupled with methyl 6-bromo-2-naphthoate in the presence of a nickel or palladium catalyst. newdrugapprovals.orggoogle.com

Negishi Coupling for this compound Synthesis:

StepReagents and ConditionsProduct
1. Grignard Formation2-(1-adamantyl)-4-bromoanisole-d6, Magnesium (Mg), THF chemicalbook.com2-(1-adamantyl)-4-(magnesiobromo)anisole-d6
2. TransmetalationAnhydrous Zinc Chloride (ZnCl2) chemicalbook.com2-(1-adamantyl)-4-(chlorozincio)anisole-d6
3. Cross-CouplingMethyl 6-bromo-2-naphthoate, NiCl2/dppe catalyst google.comThis compound

Alternatively, a Suzuki coupling reaction can be employed. In this method, the deuterated bromoanisole is converted to a boronic acid or boronic ester derivative, which is then coupled with methyl 6-bromo-2-naphthoate using a palladium catalyst. google.comgoogle.com

Another route involves the esterification of 6-bromo-2-naphthoic acid to form methyl 6-bromo-2-naphthoate prior to the coupling step. This can be achieved using standard esterification methods, such as reaction with methanol (B129727) in the presence of an acid catalyst. newdrugapprovals.org

Intermediate Compound Characterization in this compound Synthesis

Throughout the synthesis, the characterization of intermediate compounds is essential to ensure the success of each step. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the structure and purity of key intermediates like 2-(1-adamantyl)-4-bromoanisole-d6 and methyl 6-bromo-2-naphthoate. For instance, the presence of the deuterated methoxy group in 2-(1-adamantyl)-4-bromoanisole-d6 can be confirmed by the absence of a proton signal for the methoxy group in the 1H NMR spectrum and the corresponding molecular ion peak in the mass spectrum.

Purification Techniques for High-Purity Adapalene-d6 Methyl Esterveeprho.comchemicalbook.com

Achieving high purity of the final this compound is critical for its use as an internal standard. The primary purification method employed is column chromatography. chemicalbook.comgoogle.comgoogle.com

Typical Column Chromatography Parameters:

ParameterDetails
Stationary PhaseSilica gel chemicalbook.com
Eluent SystemA mixture of non-polar and moderately polar solvents, such as hexane (B92381) and dichloromethane (B109758) or heptane (B126788) and dichloromethane. chemicalbook.comgoogle.comgoogle.com

The polarity of the eluent is optimized to achieve good separation of the desired product from any unreacted starting materials or side products.

Following column chromatography, recrystallization is often performed to further enhance the purity of the this compound. google.comgoogle.com A suitable solvent system, such as ethyl acetate (B1210297) or a mixture of tetrahydrofuran and ethyl acetate, is used to dissolve the compound, and upon cooling, high-purity crystals of this compound are formed. google.comgoogle.com

Advanced Spectroscopic and Chromatographic Techniques for Structural Confirmation of Adapalene-d6 Methyl Esterveeprho.comnewdrugapprovals.orggoogle.comcphi-online.com

The final structural confirmation and purity assessment of this compound are carried out using a combination of advanced analytical techniques.

Analytical Techniques for Structural Confirmation:

TechniquePurpose
Mass Spectrometry (MS) Confirms the molecular weight of the compound (432.58 g/mol ) and the successful incorporation of six deuterium atoms. scbt.com The molecular formula is C29H24D6O3. scbt.com
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information. The 1H NMR spectrum will show the absence of the methoxy proton signal, confirming deuteration. The 13C NMR spectrum will show the characteristic signals for the carbon atoms in the Adapalene framework.
High-Performance Liquid Chromatography (HPLC) Assesses the purity of the final compound. newdrugapprovals.orggoogle.com A reversed-phase C18 column is often used with a mobile phase consisting of a mixture of acetonitrile (B52724), water, and an acid modifier like trifluoroacetic acid. google.com
Infrared (IR) Spectroscopy Confirms the presence of functional groups such as the ester carbonyl group and the aromatic rings. google.comresearchgate.net

These analytical methods, when used in conjunction, provide unambiguous confirmation of the identity, structure, and purity of the synthesized this compound, ensuring its suitability for use in demanding analytical applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Incorporation and Structure Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure and verifying the successful incorporation of deuterium atoms. While specific NMR data for the d6-ester is not publicly available, analysis can be inferred from the spectra of the unlabeled Adapalene Methyl Ester. newdrugapprovals.orgnewdrugapprovals.org

In a ¹H-NMR spectrum of unlabeled Adapalene Methyl Ester, distinct signals corresponding to the protons of the two methoxy groups (one on the phenyl ring and one in the methyl ester group) would be visible. newdrugapprovals.org For this compound, where the phenyl-methoxy group is deuterated (O-CD₃), the corresponding proton signal would be absent from the ¹H-NMR spectrum. The integration of the remaining signals would be consistent with the other protons in the molecule. The presence of the methyl ester proton signal would confirm that deuteration occurred at the intended site.

Deuterium NMR (²H-NMR) spectroscopy could also be employed to directly observe the deuterium signal, confirming the presence and chemical environment of the incorporated isotopes.

Table 1: Representative ¹H-NMR Data for Unlabeled Adapalene Methyl Ester Note: This data is for the non-deuterated compound. In the spectrum for this compound, the signal for the aromatic methoxy group protons would be absent.

Chemical Shift (δ) ppmMultiplicityAssignment
8.6sNaphthalene (B1677914) ring proton
8.3-7.8mNaphthalene ring protons
7.7-7.5mPhenyl & Naphthalene protons
7.1dPhenyl ring proton
3.9sMethyl Ester (COOCH₃) protons
3.85sAromatic Methoxy (Ar-OCH₃) protons
2.0mAdamantyl protons
1.7mAdamantyl protons
Data derived from DMSO solvent. newdrugapprovals.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis of this compound

Mass Spectrometry (MS) is a definitive technique for verifying the molecular weight of this compound and confirming its isotopic composition. High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which can distinguish the deuterated compound from its unlabeled counterpart. jeol.com

The molecular formula for this compound is C₂₉H₂₄D₆O₃, corresponding to a molecular weight of approximately 432.58 g/mol . scbt.com This is 6 mass units higher than the unlabeled Adapalene Methyl Ester (C₂₉H₃₀O₃, MW ≈ 426.55 g/mol ). biosynth.comnih.gov The detection of the correct molecular ion peak (e.g., [M]+ or [M+H]+) by MS confirms the successful incorporation of six deuterium atoms.

Furthermore, analysis of the fragmentation pattern in tandem MS (MS/MS) can help to confirm the location of the deuterium labels. The fragmentation of the molecule would result in deuterated and non-deuterated fragments, and the mass difference of these fragments compared to those from the unlabeled standard provides evidence for the site of deuteration. thermofisher.com

Table 2: Molecular Weight Data for this compound

CompoundMolecular FormulaMolecular Weight ( g/mol )
Adapalene Methyl EsterC₂₉H₃₀O₃426.55 biosynth.comnih.gov
This compoundC₂₉H₂₄D₆O₃432.58 scbt.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in the this compound molecule. pjoes.com The IR spectrum would show characteristic absorption bands confirming the key structural components.

Key expected peaks include:

C=O Stretch: A strong absorption band characteristic of the ester carbonyl group.

C-O Stretch: Bands corresponding to the C-O bonds of the ester and ether linkages.

Aromatic C=C Stretch: Multiple bands in the fingerprint region indicating the presence of the naphthalene and phenyl rings.

Aliphatic C-H Stretch: Signals from the C-H bonds of the adamantyl group. newdrugapprovals.org

C-D Stretch: A key difference in the spectrum compared to the unlabeled compound would be the presence of C-D stretching vibrations. These occur at a lower frequency (around 2100-2250 cm⁻¹) than C-H stretches (around 2850-3000 cm⁻¹) due to the heavier mass of deuterium. The presence of these bands provides direct evidence of deuteration.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the chemical and isotopic purity of this compound. google.com It is used to separate the final product from any starting materials, by-products, or unlabeled impurities. rjptonline.org

A typical HPLC method would employ a reverse-phase column (e.g., C8 or C18) with a mobile phase consisting of an organic solvent like acetonitrile or methanol and an aqueous buffer. rjptonline.orgnih.gov Detection is commonly performed using a Diode Array Detector (DAD) or a UV detector at a wavelength where the analyte exhibits strong absorbance, such as 260 nm, 272 nm, or 321 nm. newdrugapprovals.orgrjptonline.orgnih.gov

The method is validated to ensure it is specific, linear, accurate, and precise for quantifying the purity of the compound. rjptonline.orgnih.gov For this compound, the HPLC retention time is expected to be nearly identical to that of the unlabeled compound. Purity is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram. google.comnewdrugapprovals.org A purity level of >98% is often required for its use as a reference standard. chemicalbook.com

Analytical Method Development and Validation Utilizing Adapalene D6 Methyl Ester

Development of Quantitative Assays for Adapalene (B1666599) and Related Compounds Using Adapalene-d6 Methyl Ester as an Internal Standard

The development of robust quantitative assays is essential for determining the concentration of adapalene in bulk drug substances, pharmaceutical formulations, and biological samples. The use of this compound as an internal standard is pivotal in these assays, as it compensates for potential analyte loss during sample extraction and corrects for fluctuations in instrument response, particularly in mass spectrometry. cphi-online.comnih.gov An internal standard is added at a known concentration to all samples, calibrators, and quality controls, and the analyte's concentration is determined by comparing its response ratio to that of the internal standard.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for the sensitive and selective quantification of adapalene due to its ability to distinguish the analyte from complex matrix components. thermofisher.comresearchgate.net In these methods, this compound is the internal standard of choice when quantifying Adapalene Methyl Ester, a related compound, or when Adapalene itself is first converted to its methyl ester. newdrugapprovals.orgaxios-research.com However, for the direct analysis of adapalene (the carboxylic acid), a deuterated analog of adapalene itself would be the most suitable internal standard.

Method development involves optimizing chromatographic conditions to achieve a sharp peak shape and adequate separation from other matrix components. A typical method utilizes a C18 reverse-phase column. thermofisher.com The mobile phase often consists of an organic solvent like acetonitrile (B52724) and an aqueous solution containing a modifier such as ammonium (B1175870) acetate (B1210297) or formic acid to improve ionization efficiency. thermofisher.combg.ac.rs

Mass spectrometry detection is typically performed using an electrospray ionization (ESI) source, which can be operated in either positive or negative mode. For adapalene, studies have shown that the strongest signals for the parent ion and its product ions are often observed in negative ESI mode. bg.ac.rs The analysis is conducted in Selected Reaction Monitoring (SRM) mode, where specific precursor-to-product ion transitions are monitored for both the analyte (adapalene) and the internal standard (this compound). This highly selective detection method minimizes interferences and enhances sensitivity. nih.govthermofisher.com

Table 1: Typical LC-MS/MS Parameters for Adapalene Quantification

ParameterTypical Condition
Chromatographic Column Reverse-phase C18 (e.g., 100 x 2.1 mm, 2.6 µm) thermofisher.com
Mobile Phase Acetonitrile and 20 mM Ammonium Acetate bg.ac.rs
Flow Rate 0.8 mL/min bg.ac.rs
Ionization Mode Electrospray Ionization (ESI), Negative Mode bg.ac.rs
Detection Mode Selected Reaction Monitoring (SRM) thermofisher.com
SRM Transition (Adapalene) m/z 410.8 → 367.0 bg.ac.rs
Internal Standard This compound cphi-online.comscbt.com

Gas chromatography-mass spectrometry (GC-MS) can also be employed for the analysis of adapalene, although it is less common than LC-MS/MS for this particular compound. Due to the low volatility of the adapalene carboxylic acid, a derivatization step is necessary to convert it into a more volatile form suitable for GC analysis. nih.gov The most common derivatization is esterification, typically to form the methyl ester.

In this context, this compound is the perfect internal standard because it is chemically identical to the derivatized analyte (Adapalene Methyl Ester), ensuring similar behavior during chromatographic separation. biosynth.com The only difference is its mass, which allows the mass spectrometer to distinguish between the analyte and the standard. nih.gov The GC-MS analysis would involve separating the derivatized sample on a capillary column (e.g., TG-5MS) and using an electron ionization source. nih.gov Quantification is achieved by monitoring specific ions for the derivatized adapalene and the this compound internal standard. thepharmajournal.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies for this compound

Matrix Effects and Sample Preparation Protocols in Analytical Quantification with this compound

One of the significant challenges in bioanalysis is the "matrix effect," where co-eluting endogenous components from the sample matrix (like plasma, serum, or tissue homogenates) interfere with the ionization of the target analyte, causing ion suppression or enhancement. researchgate.net This can lead to inaccurate quantification. The primary advantage of using a stable isotope-labeled internal standard like this compound is its ability to effectively compensate for these matrix effects, as it is affected in the same way as the analyte. nih.gov

When quantifying adapalene in biological matrices such as serum or plasma for pharmacokinetic studies, sample preparation is crucial to remove proteins and other interfering substances. thermofisher.comresearchgate.net The choice of sample cleanup technique depends on the complexity of the matrix and the required sensitivity of the assay. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). thermofisher.comresearchgate.net For serum analysis of retinoids, a combination of protein precipitation followed by liquid-liquid extraction has been shown to be effective. thermofisher.com The internal standard, this compound, is added to the biological sample at the very beginning of the preparation process to track the analyte through all extraction and cleanup steps.

Extraction: A widely used procedure for extracting retinoids from serum involves an initial protein precipitation step, often using acetonitrile. thermofisher.com After centrifugation to pellet the precipitated proteins, the supernatant is subjected to liquid-liquid extraction. A solvent such as methyl-tert-butyl ether is added to extract the analyte and internal standard from the aqueous environment into the organic phase. thermofisher.com The organic layer is then separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system. thermofisher.com

Derivatization: As mentioned for GC-MS analysis, derivatization is a critical sample preparation step. To analyze adapalene by GC-MS, its carboxylic acid group must be converted to an ester (e.g., methyl ester) to increase its volatility. This process would be performed on the sample extracts after the initial cleanup. This compound, being already in the ester form, would be added prior to the analysis to serve as the internal standard.

Biological Matrix Considerations (e.g., in vitro media, animal tissues/fluids)

Rigorous Validation of Analytical Methods Employing this compound as a Standard

Once an analytical method is developed, it must undergo rigorous validation to ensure it is reliable, reproducible, and fit for its intended purpose. bg.ac.rs Validation is performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). The use of this compound is integral to demonstrating the method's accuracy and precision.

Key validation parameters include:

Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity and Range: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. A correlation coefficient (r) or coefficient of determination (r²) close to 1.0 indicates good linearity. thermofisher.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

Accuracy: The closeness of the test results to the true value, often assessed by analyzing spiked samples at different concentration levels and calculating the percent recovery.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility.

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature), providing an indication of its reliability during normal usage. bg.ac.rs

Table 2: Example Validation Summary for an LC-MS/MS Adapalene Assay

Validation ParameterTypical Acceptance Criteria / Finding
Linearity Range 6.7 - 700.0 ng/mL
Correlation Coefficient (r) ≥ 0.9990
Limit of Quantification (LOQ) 6.7 ng/mL
Limit of Detection (LOD) 2.0 ng/mL
Accuracy (% Recovery) 98.4% - 101.5%
Precision (RSD) < 3%

Assessment of Linearity, Sensitivity, and Limit of Detection/Quantification

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. For methods employing this compound as an internal standard to quantify Adapalene, calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the analyte's concentration. A linear relationship, typically confirmed by a correlation coefficient (r²) greater than 0.99, is essential. rjptonline.org

Sensitivity is evaluated by determining the Lower Limit of Quantification (LLOQ) and the Limit of Detection (LOD). The LLOQ is the lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. researchgate.net The LOD is the lowest concentration that can be reliably detected. In typical bioanalytical LC-MS/MS methods for retinoids, LLOQs in the sub-ng/mL range are often achieved. thermofisher.com

Below is a representative data table for the linearity and sensitivity assessment of an LC-MS/MS method for Adapalene using this compound as an internal standard.

Table 1: Linearity and Sensitivity Data This table presents illustrative data typical for a validated bioanalytical method.

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LLOQ) 1.0 ng/mL

Evaluation of Accuracy, Precision, and Reproducibility

Accuracy refers to the closeness of the mean test results obtained by the method to the true concentration of the analyte. Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. Both are typically evaluated at multiple concentration levels, including the LLOQ, low, medium, and high-quality control (QC) samples.

Reproducibility is assessed by conducting the analysis on different days (inter-day precision) and within the same day (intra-day precision). For bioanalytical methods, the acceptance criteria for accuracy are usually within ±15% (±20% at the LLOQ) of the nominal concentration, and for precision, the relative standard deviation (RSD) should not exceed 15% (20% at the LLOQ). nih.gov

The following table demonstrates typical accuracy and precision results for the quantification of Adapalene using this compound.

Table 2: Accuracy and Precision Data This table contains representative data to illustrate method performance.

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
LLOQ 1.0< 1095 - 110< 1293 - 112
Low 3.0< 897 - 105< 996 - 106
Medium 100< 698 - 103< 797 - 104
High 800< 599 - 102< 698 - 103

Stability Studies of this compound in Analytical Solutions and Matrices

Stability studies are crucial to ensure that the concentration of the analyte and the internal standard does not change from the time of sample collection to the time of analysis. For methods using this compound, its stability, along with the stability of Adapalene, is evaluated under various conditions.

These studies include:

Freeze-Thaw Stability: Assessing the impact of repeated freezing and thawing cycles on the compounds in the biological matrix (e.g., plasma).

Short-Term Stability: Evaluating the stability of the compounds at room temperature for a period that mimics the sample handling and preparation time.

Long-Term Stability: Determining the stability of the compounds in the matrix when stored at a specified temperature (e.g., -20°C or -80°C) for an extended duration.

Post-Preparative Stability: Assessing the stability of the processed samples in the autosampler before injection into the analytical instrument.

The stability of deuterated internal standards is particularly important, as the deuterium (B1214612) atoms should not exchange with protons from the solvent or matrix, which would compromise the integrity of the assay. acanthusresearch.com The stability is considered acceptable if the mean concentration at each stability condition is within ±15% of the nominal concentration.

The table below provides an example of stability study results for Adapalene, which would be conducted in parallel with its deuterated internal standard.

Table 3: Stability Assessment of Adapalene in Human Plasma This table shows illustrative stability data.

Stability ConditionDurationTemperatureMean % Change from Nominal
Freeze-Thaw 3 cycles-20°C to Room Temp< 5%
Short-Term 8 hoursRoom Temperature< 4%
Long-Term 90 days-80°C< 7%
Post-Preparative 24 hours4°C (Autosampler)< 6%

Investigations into the Biotransformation and Disposition of Adapalene Using Adapalene D6 Methyl Ester As a Probe

Elucidation of Metabolic Pathways of Adapalene (B1666599) in In Vitro Systems

In vitro metabolic studies are fundamental to understanding how a drug is processed in the body. These systems use subcellular fractions or cultured cells to simulate hepatic metabolism. The use of a stable isotope-labeled probe like Adapalene-d6 Methyl Ester is instrumental in these assays for tracking the parent compound and identifying its metabolic products with high specificity and sensitivity.

Hepatic subcellular fractions, such as microsomes and the S9 fraction, are standard tools for investigating drug metabolism. fda.gov Liver microsomes are rich in Phase I enzymes, particularly the Cytochrome P450 (CYP450) superfamily, which catalyze oxidative reactions. fda.gov The liver S9 fraction is a supernatant from liver homogenate that contains both microsomes and cytosolic enzymes, enabling the study of both Phase I and Phase II (conjugative) metabolic reactions. fda.gov

In this context, this compound serves as a critical tool. When studying the metabolism of Adapalene, the deuterated ester analog would typically be used as an internal standard for liquid chromatography-mass spectrometry (LC-MS) analysis. This allows for the precise quantification of the disappearance of the parent drug (Adapalene) and the formation of its metabolites over time in incubations with microsomes or S9 fractions. The known mass difference between the unlabeled drug and the stable isotope-labeled standard ensures accurate measurement, correcting for variations in sample processing and instrument response.

Table 1: Comparison of In Vitro Liver Fractions for Metabolism Studies

Fraction Primary Enzyme Content Metabolic Reactions Studied Typical Application
Liver Microsomes Phase I (e.g., Cytochrome P450) Oxidation, reduction, hydrolysis Metabolic stability, CYP450 inhibition/phenotyping
Liver S9 Fraction Phase I and Phase II (e.g., UGTs, SULTs) Oxidation, reduction, hydrolysis, glucuronidation, sulfation Broader metabolic profiling, clearance prediction

| Hepatocytes | Full complement of metabolic enzymes | All major metabolic pathways | "Gold standard" for in vitro metabolism, transporter studies |

The primary metabolic pathways for Adapalene in animal and human systems involve O-demethylation, hydroxylation, and subsequent conjugation. chemicalbook.com When Adapalene is incubated with metabolically active systems like hepatocytes or S9 fractions, these biotransformations occur.

Using this compound as a probe would lead to the formation of deuterium-labeled metabolites. For example, if the deuterium (B1214612) atoms are located on the methoxy (B1213986) group, an O-demethylation reaction would result in a labeled hydroxylated metabolite. The mass of these metabolites would be shifted by the mass of the deuterium atoms compared to the unlabeled metabolites. This distinct isotopic signature is invaluable for:

Metabolite Discovery: The unique mass helps distinguish potential metabolites from endogenous matrix components in complex biological samples.

Structural Elucidation: The retention of the deuterium label in certain fragments during tandem mass spectrometry (MS/MS) analysis can help pinpoint the site of metabolic modification on the molecule.

Studies with unlabeled Adapalene in cultured hepatocytes from humans, rats, mice, rabbits, and dogs have shown that metabolism primarily affects the methoxybenzene part of the molecule, with glucuronides being major metabolic products. chemicalbook.com

The biotransformation of Adapalene is mediated by specific enzyme families. Computational modeling studies have indicated that the metabolism of Adapalene is dependent on Cytochrome P450 enzymes. researchgate.net These Phase I enzymes are responsible for the initial oxidative reactions, such as hydroxylation and O-demethylation. chemicalbook.com

Following Phase I oxidation, the resulting metabolites often undergo Phase II conjugation reactions. For Adapalene, the primary conjugation pathway is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs). chemicalbook.com This process attaches a glucuronic acid moiety to the molecule, increasing its water solubility and facilitating its excretion. Studies using human hepatocytes confirmed that Adapalene is extensively metabolized, with major metabolites being conjugates. fda.gov

Identification and Characterization of Deuterium-Labeled Adapalene Metabolites

Dispositional Studies of Adapalene and its Metabolites in Preclinical Animal Models Utilizing this compound

Preclinical animal models are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. The use of labeled compounds is a cornerstone of these investigations, allowing for the tracking of the drug and its metabolites throughout the body.

While many historical ADME studies have utilized radiolabeled compounds like [14C]-Adapalene, stable isotope-labeled compounds such as this compound are increasingly used in modern pharmacokinetic studies analyzed by LC-MS.

Studies in rats, rabbits, and dogs using [14C]-Adapalene have provided key insights into its disposition. chemicalbook.com After administration, radioactivity was distributed to several tissues, with the highest concentrations found in the liver, spleen, adrenals, and ovaries. chemicalbook.com This pattern suggests that the liver is a primary site of both metabolism and excretion. The main route of elimination for Adapalene and its metabolites is through the biliary system into the feces. chemicalbook.com The transdermal absorption of Adapalene is generally very low. chemicalbook.com

Table 2: Summary of Preclinical Pharmacokinetic Findings for Adapalene in Animal Models

Parameter Finding Animal Models
Primary Route of Excretion Biliary Rats, Rabbits, Dogs
Key Metabolic Reactions O-demethylation, hydroxylation, conjugation Rats, Rabbits, Dogs

| Systemic Absorption (Topical) | Low | Multiple species |

Determining where a drug distributes in the body is critical for assessing its potential sites of action and toxicity. Tissue distribution studies with [14C]-Adapalene in rats, rabbits, and dogs have shown the highest levels of the compound and its metabolites accumulate in organs central to metabolism and excretion, such as the liver. chemicalbook.com Significant levels were also detected in the spleen, adrenal glands, and ovaries. chemicalbook.com

The use of this compound in such studies, coupled with advanced analytical techniques like quantitative whole-body autoradiography (if the label were a positron emitter) or, more commonly, LC-MS analysis of tissue homogenates, would allow for highly sensitive and specific quantification of the drug and its key metabolites in various tissues. This approach avoids the complexities of handling radioactive materials while providing detailed quantitative data on the distribution profile of the compound in preclinical models.

Excretion Pathways and Mass Balance Studies in Preclinical Species

Metabolism accounts for approximately 25% of the administered dose, with the major metabolic products being glucuronides. nih.govdrugbank.comwikipedia.org The remaining 75% is typically excreted as the unchanged parent drug. drugbank.com In vivo metabolism primarily involves O-demethylation, hydroxylation, and subsequent conjugation reactions. chemicalbook.com

A single-dose mass balance study in rats using radiolabeled Adapalene provided detailed insights into its absorption and distribution.

ParameterFindingSpeciesCitation
Primary Excretion RouteBiliaryGeneral Preclinical nih.govdrugbank.comchemicalbook.com
Absorption (Single Topical Dose)2.5% to 8%Rat fda.gov
Absorption (Repeated Daily Application)Up to 12%Rat fda.gov
Metabolized Fraction~25%General Preclinical nih.govdrugbank.com
Unchanged Fraction in Excreta~75%General Preclinical drugbank.com
Excretion in MilkDetectedRat fda.gov

Following administration, drug-related radioactivity was found to be distributed in tissues and organs associated with metabolism and excretion. fda.gov Notably, Adapalene did not show a significant affinity for lipid-rich or melanin-containing tissues. fda.gov In single-dose rat studies, some retention of radioactivity was observed in the adrenal glands, spleen, thymus, and ovaries; however, this accumulation was not seen after repeated administration. fda.gov

In Vitro Cellular Metabolism and Permeability Studies with this compound

The use of this compound as a tracer has been pivotal in conducting cellular-level investigations into the metabolism and transport mechanisms of Adapalene.

Cultured Cell Line Models for Metabolic Characterization

A variety of cultured cell line models have been employed to characterize the metabolic pathways of Adapalene. Cultured hepatocytes from humans, mice, rats, rabbits, and dogs have been used to study the drug's metabolism, confirming that it primarily affects the methoxybenzene moiety of the molecule. drugbank.comwikipedia.org

Beyond hepatocytes, other cell types have been used to investigate the pharmacological effects and metabolic fate of Adapalene, demonstrating its activity across different cellular contexts.

Cell Line TypeSpecific Cell LinesArea of InvestigationCitation
HepatocytesHuman, Mouse, Rat, Rabbit, DogGeneral Metabolism drugbank.comwikipedia.org
KeratinocytesHuman KeratinocytesCellular Differentiation, Comedolytic Effects drugbank.com
Cancer Cell LinesH929, LP-1, AMO1 (Multiple Myeloma)Cytotoxicity, Cell Cycle Arrest frontiersin.orgnih.gov
MDA-MB-231, 4T1 (Triple-Negative Breast Cancer)Antitumor Effects, Apoptosis nih.gov
A549 (Lung)Cell Viability for Drug Delivery Systems researchgate.net

Assessment of Cellular Uptake and Efflux Mechanisms

The cellular uptake of Adapalene is largely driven by its lipophilic nature, which allows it to readily penetrate hair follicles and cross cell membranes. nih.govwikipedia.org This passive diffusion is a key component of its mechanism of delivery to target cells within the skin.

However, cellular transport is not solely passive. Studies have identified active efflux mechanisms that can influence intracellular concentrations of the drug. For instance, research involving the CEM/ADR5000 cell line, which overexpresses the P-glycoprotein (P-gp) transporter, suggests that Adapalene may be a substrate for this efflux pump. nih.gov This is a critical finding, as P-gp mediated efflux is a common mechanism of multidrug resistance in cancer cells. nih.gov Visualization techniques, such as confocal microscopy, have been used to confirm the delivery and localization of Adapalene formulations into hair follicles, the primary target site for acne treatment. researchgate.net

MechanismDescriptionSupporting EvidenceCitation
Cellular UptakeHigh lipophilicity facilitates passive diffusion across cell membranes and penetration of hair follicles.Chemical properties and distribution in skin layers. nih.govwikipedia.org
Cellular EffluxPotential substrate for P-glycoprotein (P-gp) efflux pump.Studies on cell lines overexpressing P-gp (e.g., CEM/ADR5000). nih.gov

Intracellular Fate and Derivatization in Cell-Based Assays

Once inside the cell, Adapalene's primary fate is to act as a selective agonist for specific nuclear receptors. It binds with high affinity to retinoic acid receptors (RARs), particularly RAR-β and RAR-γ. patsnap.commdpi.com This receptor binding modulates gene expression, which in turn normalizes the differentiation of follicular epithelial cells, a key action in preventing the formation of microcomedones. patsnap.comresearchgate.net

In addition to receptor binding, Adapalene undergoes intracellular metabolism or derivatization. As observed in hepatocyte models, the compound is subject to biotransformation reactions. The principal metabolic pathways are O-demethylation of the methoxy group and hydroxylation of the adamantyl moiety, followed by conjugation to form glucuronides. nih.govdrugbank.comchemicalbook.com

In cancer cell-based assays, the intracellular activity of Adapalene has been shown to include the inhibition of the c-MYC oncogene and interference with the cell cycle, leading to mitotic arrest. nih.gov

ProcessDescriptionKey Molecules InvolvedCitation
Receptor BindingSelectively binds to nuclear receptors to modulate gene transcription.Retinoic Acid Receptor-β (RAR-β), Retinoic Acid Receptor-γ (RAR-γ) patsnap.commdpi.com
Metabolic DerivatizationRemoval of a methyl group from the methoxyphenyl moiety.CYP450 Enzymes chemicalbook.com
Addition of a hydroxyl group.CYP450 Enzymes chemicalbook.com
Addition of glucuronic acid to increase water solubility for excretion.UDP-glucuronosyltransferases (UGTs) nih.govdrugbank.com
Pharmacological Action (Cancer Cells)Inhibition of oncogenic pathways and cell cycle progression.c-MYC, Cell Cycle Proteins nih.gov

Mechanistic and Biochemical Research Applications of Adapalene D6 Methyl Ester

Utilization of Adapalene-d6 Methyl Ester in Receptor Binding Assays and Ligand-Target Interactions

The primary mechanism of action for adapalene (B1666599) involves direct interaction with nuclear retinoic acid receptors (RARs). nih.gov this compound is instrumental in studies designed to precisely quantify these interactions. After cellular enzymes hydrolyze the methyl ester to yield adapalene-d6, its binding characteristics are considered identical to those of unlabeled adapalene. The deuterium (B1214612) substitution does not interfere with the stereoelectronic requirements for receptor binding.

Adapalene demonstrates selective binding to specific RAR subtypes, a key feature that distinguishes it from older retinoids. nih.gov It does not bind to cytosolic retinoic acid binding proteins (CRABPs), which are implicated in some of the side effects of earlier-generation retinoids. nih.govdominapharm.com In vitro binding assays have established that adapalene primarily acts as an agonist for RARβ and RARγ.

Upon binding its target RAR, the receptor-ligand complex forms a heterodimer with a retinoid X receptor (RXR). medchemexpress.comnewdrugapprovals.orgnewdrugapprovals.org This complete complex then binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription. newdrugapprovals.orgnewdrugapprovals.org While adapalene is a potent RAR agonist, it shows negligible binding affinity for RXRs. In research settings, this compound would be used as an internal standard to accurately measure the concentration of the active compound in these binding assays, ensuring the reliability of the resulting affinity data.

The therapeutic profile of adapalene is closely linked to its selective affinity for RARβ and RARγ receptors, which are prominently expressed in the epidermis and dermal fibroblasts, respectively. nih.govmedscape.com It has a significantly lower affinity for the RARα subtype. nih.gov This selectivity is thought to contribute to its favorable tolerability profile compared to non-selective retinoids like tretinoin. nih.gov

This compound is a critical tool for affinity profiling studies that compare adapalene with other retinoids. By enabling precise quantification, it helps researchers to build accurate and reproducible dose-response curves and to determine key affinity parameters such as the half-maximal effective concentration (AC₅₀) or the inhibition constant (Ki).

Table 1: Receptor Binding Affinity of Adapalene

ReceptorBinding Affinity (AC₅₀)Reference
RARα22 nM
RARβ2.2 nM
RARγ9.3 nM
RXRα&gt; 1000 nM

This table presents the affinity of the parent compound, adapalene. This compound, after hydrolysis to adapalene-d6, is expected to exhibit a virtually identical binding profile.

Retinoic Acid Receptor (RAR) and Retinoid X Receptor (RXR) Binding Studies in vitro

Probing Biochemical Pathways and Signaling Cascades with this compound

By serving as a stable, traceable analog of the active drug, this compound facilitates detailed investigations into the downstream consequences of RAR activation.

The binding of the adapalene-RXR/RAR heterodimer to DNA initiates the transcription of a specific subset of genes that regulate critical cellular processes. newdrugapprovals.org This modulation of gene expression is central to adapalene's therapeutic effects. Research has shown that adapalene can normalize the expression of genes involved in keratinocyte differentiation and can down-regulate genes associated with hyperproliferation and inflammation. newdrugapprovals.orgmedscape.com For instance, studies in hamster sebocytes have shown that adapalene transcriptionally inhibits the production of perilipin 1 (PLIN1), a protein involved in forming lipid droplets, thereby helping to control sebum accumulation. nih.gov In studies aiming to correlate the concentration of the drug in tissues or cells with changes in the expression of specific target genes, this compound is the ideal internal standard for ensuring accurate quantification of the drug via methods like liquid chromatography-mass spectrometry (LC-MS).

The primary protein interaction of adapalene is its binding to the ligand-binding pocket of RARβ and RARγ. medchemexpress.com Unlike older retinoids, it does not interact with cytosolic retinoic acid binding proteins. nih.govdominapharm.com The activation of the RAR/RXR complex can also influence signaling pathways that lead to post-translational modifications of other proteins. For example, retinoid signaling is known to affect phosphorylation cascades, which in turn regulate the activity of numerous cellular proteins. medchemexpress.com Adapalene has also been found to inhibit the 5- and 15-lipoxygenase pathways in human polymorphonuclear leukocytes, which reduces the production of inflammatory mediators. chemicalbook.com The use of this compound in these studies allows for precise correlation between drug exposure and the observed changes in protein interactions or modifications.

A key pharmacological effect of adapalene is its ability to normalize the differentiation of follicular epithelial cells, which helps to prevent the formation of microcomedones (the precursors to acne lesions). dominapharm.comnih.gov Adapalene's interaction with RARs, particularly RARγ in the epidermis, influences the terminal differentiation pathway of keratinocytes. nih.govresearchgate.net

Furthermore, adapalene has demonstrated antiproliferative effects in various cell types. nih.gov For example, it has been shown to inhibit the proliferation of colorectal cancer cells and melanoma cells in vitro, often by inducing cell cycle arrest and apoptosis. researchgate.net In studies investigating these dose-dependent cellular responses, this compound provides the means to accurately determine the concentration of the active compound in the cell culture medium or within the cells themselves, strengthening the link between drug concentration and the observed biological effect.

Table 2: Cellular Effects of Adapalene Analogs

Cellular ProcessEffectCell Type/ModelReference
DifferentiationNormalizes differentiationFollicular Epithelial Cells dominapharm.comnih.gov
ProliferationInhibits proliferationColorectal Cancer Cells
ApoptosisInduces apoptosisColorectal Cancer Cells
ProliferationInhibits proliferationMelanoma Cells researchgate.net
Cell CycleInduces S-phase arrestMelanoma Cells nih.gov
Sebum AccumulationSuppresses accumulationHamster Sebocytes nih.gov

This table summarizes the known effects of the parent compound, adapalene. This compound is used as an analytical tool to quantify the active compound in studies investigating these effects.

Analysis of Protein Interactions and Post-Translational Modifications

Application in Quantitative Proteomics and Metabolomics for Pathway Elucidation

This compound is a deuterated analog of Adapalene methyl ester, a derivative of the third-generation retinoid, Adapalene. chemicalbook.combiosynth.com Its primary utility in research is not as a therapeutic agent itself, but as a sophisticated analytical tool in mechanistic and biochemical studies. The incorporation of six deuterium atoms provides a stable, heavy isotope signature, making it invaluable for mass spectrometry-based quantitative analyses in proteomics and metabolomics. scbt.com This allows researchers to precisely measure compound levels and trace metabolic transformations, thereby helping to elucidate complex biological pathways.

Stable Isotope Labeling for Quantitative Mass Spectrometry

Stable Isotope Labeling (SIL) is a powerful strategy in mass spectrometry used to achieve accurate and precise quantification of molecules in complex samples like cell lysates or plasma. isotope.comnih.gov The most common methods involve the use of compounds labeled with stable heavy isotopes (e.g., Deuterium, Carbon-13, Nitrogen-15). These labeled compounds are chemically identical to their natural, or 'light', counterparts but are distinguishable by their higher mass. nih.gov

In this context, this compound functions as an ideal stable isotope-labeled internal standard (SIL-IS) for the quantification of unlabeled Adapalene methyl ester or its parent compound, Adapalene. scbt.comclearsynth.com The methodology involves adding a known quantity of this compound to a biological sample at an early stage of preparation. This "spiked" standard co-elutes with the unlabeled analyte during chromatographic separation and is analyzed simultaneously by the mass spectrometer. nih.gov Because the SIL-IS experiences the exact same sample processing, extraction losses, and ionization suppression or enhancement as the analyte, any analytical variability is inherently corrected for. nih.gov The instrument detects both the light (analyte) and heavy (standard) forms, and the ratio of their signal intensities is used to calculate the precise concentration of the analyte. researchgate.net

This approach significantly enhances the accuracy, precision, and reproducibility of quantitative data, which is critical for understanding the pharmacokinetics or cellular concentration of Adapalene and its derivatives in research settings. thermofisher.com

Tracing Metabolic Fluxes and Intermediate Formation Using Deuterated Analogs

Beyond its use as an internal standard for quantification, this compound can serve as a tracer to investigate metabolic pathways and measure the rate of metabolic reactions, a field known as metabolic flux analysis. When a deuterated compound is introduced into a biological system, such as cell culture or an animal model, it enters the same metabolic pathways as its unlabeled counterpart. medchemexpress.com

Enzymes within the system will process the deuterated tracer, transferring the deuterium-labeled portion of the molecule into downstream metabolites. researchgate.net By using high-resolution mass spectrometry to track the appearance of these heavy, deuterium-containing metabolites over time, researchers can:

Identify Novel Metabolites: The distinct isotopic signature helps in finding and identifying previously unknown metabolic products of the parent compound.

Elucidate Biochemical Pathways: Tracking the flow of the isotopic label from the parent compound to successive intermediates reveals the specific sequence of enzymatic reactions in a metabolic pathway. nih.gov

Quantify Metabolic Flux: The rate at which the labeled tracer is converted into its metabolites provides a direct measure of the activity or "flux" through that specific pathway.

For instance, researchers could use this compound to study its own biotransformation. The primary metabolic step would likely be the hydrolysis of the methyl ester group by cellular esterases to form Adapalene-d6. The rate of this conversion could be quantified. Subsequent phase I (e.g., hydroxylation) or phase II (e.g., glucuronidation) reactions on the Adapalene-d6 scaffold would produce heavier metabolites, which can be identified and measured, providing a detailed map of the compound's metabolic fate.

Emerging Research Frontiers and Future Perspectives for Adapalene D6 Methyl Ester

Development of Advanced Analytical Techniques Leveraging Isotopic Labeling

The incorporation of stable isotopes, such as deuterium (B1214612) (²H), into drug molecules like Adapalene-d6 Methyl Ester, has become an invaluable tool in pharmaceutical research. musechem.comsymeres.com This technique, known as isotopic labeling, allows researchers to trace the molecule's path and fate within biological systems with high precision. musechem.comwikipedia.org The primary analytical method benefiting from this is mass spectrometry (MS), often coupled with separation techniques like high-performance liquid chromatography (HPLC) or ultra-high-pressure liquid chromatography (UHPLC). nih.govresearchgate.netacs.org

Isotopically labeled compounds, including this compound, serve as ideal internal standards in quantitative analyses. creative-peptides.comnih.gov Because they are chemically identical to their non-labeled counterparts, they co-elute during chromatography and exhibit similar ionization patterns in the mass spectrometer. nih.gov This corrects for variations in sample preparation and instrument response, leading to more accurate and reproducible measurements of drug and metabolite concentrations in complex biological matrices like serum or plasma. nih.govnih.govnih.gov For instance, the use of isotopically labeled internal standards is crucial for correcting matrix effects that can suppress or enhance the analyte signal. nih.gov

Advanced techniques such as isotope ratio mass spectrometry (IRMS) and LC-MS/MS provide quantitative data on a drug's absorption, distribution, metabolism, and excretion (ADME) with exceptional precision. metsol.com Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique that benefits from isotopic labeling. symeres.com The introduction of deuterium can simplify complex proton NMR spectra and provide detailed structural information about biomolecules and their interactions. symeres.comsigmaaldrich.com

The development of these analytical methods allows for a deeper understanding of the pharmacokinetics of retinoids. nih.govmetsol.com For example, a UHPLC-MS/MS method using isotope-labeled internal standards has been successfully developed and validated for the quantitative analysis of endogenous retinoic acid isomers and their metabolites in human serum. nih.gov

Exploration of Novel Biochemical and Cellular Applications for Deuterated Retinoids

Deuterated retinoids, such as this compound, are powerful probes for exploring biochemical and cellular processes. musechem.comscbt.com The stable isotope label acts as a tracer, enabling researchers to follow the metabolic fate of the retinoid within cells and organisms without altering its fundamental chemical properties. wikipedia.orgmetsol.com This is particularly useful in metabolic flux analysis, where the distribution of labeled and unlabeled atoms in metabolites can reveal the rates of different biochemical reactions. wikipedia.org

One key application is in the study of drug metabolism. symeres.com By introducing deuterium at specific sites on the molecule, researchers can investigate how and where the drug is metabolized by enzymes like cytochrome P450s. mdpi.comnih.gov This approach, known as the kinetic isotope effect, can help identify metabolic "soft spots" on a drug molecule, which is crucial for designing more stable and effective drugs. informaticsjournals.co.in The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic reactions at that site, leading to a longer biological half-life. mdpi.cominformaticsjournals.co.in

Isotopically labeled retinoids are also instrumental in understanding the interactions between retinoids and their binding proteins and nuclear receptors. scbt.comescholarship.org For example, they can be used to quantify the binding affinity of a retinoid to receptors like RARβ and RARγ. medchemexpress.com This information is vital for understanding the mechanism of action of drugs like adapalene (B1666599) and for developing new compounds with improved selectivity and efficacy. tandfonline.com Furthermore, fluorescently labeled retinoid analogues are being developed as probes to visualize and characterize retinoid signaling pathways within living cells. acs.org

The use of isotope tracers has been fundamental in elucidating key aspects of vitamin A and retinoid metabolism in both animal models and humans. nih.gov These studies have provided insights into the variable absorption of carotenoids and the distinct metabolic patterns of retinol. nih.gov

Theoretical and Computational Approaches for Predicting Metabolic Fate and Interactions

Computational modeling has emerged as a powerful tool to complement experimental studies in predicting the metabolic fate and interactions of drug candidates, including deuterated compounds like this compound. researchgate.netjsps.go.jp These "in silico" techniques can simulate how a drug might be metabolized by various enzymes and how it might interact with biological targets. mdpi.comjsps.go.jp

Quantum chemistry calculations can be used to understand the kinetic isotope effect of deuteration on metabolic reactions. jsps.go.jp By modeling the transition states of enzymatic reactions, researchers can predict how substituting hydrogen with deuterium will affect the reaction rate. jsps.go.jp This can help in designing deuterated drugs with improved metabolic stability. mdpi.cominformaticsjournals.co.in For example, computational techniques have been used to reveal an increased affinity of histamine (B1213489) for its H2 receptor upon deuteration, which was attributed to altered hydrogen bonding. mdpi.com

Molecular docking simulations can predict the binding poses of a drug molecule within the active site of a receptor or enzyme. mdpi.com This provides valuable information about the key interactions that govern binding affinity and selectivity. mdpi.com Such computational approaches have been used to study the interaction of deuterated drugs with blood proteins and drug-metabolizing enzymes. jsps.go.jp

Data-driven models, which utilize large datasets from high-throughput screening assays, can also be used to predict the biological activity of chemicals. frontiersin.org For instance, a model was constructed to identify chemicals associated with both all-trans retinoic acid (ATRA) pathway bioactivity and prenatal skeletal defects. frontiersin.org This approach combines computational predictions with experimental data to better understand the potential effects of compounds. elifesciences.orgelifesciences.orgbiorxiv.org Machine learning and explainable AI techniques are also being applied to analyze data from both theoretical calculations and experimental measurements to build predictive pharmacokinetic models for deuterated pharmaceuticals. jsps.go.jp

Role of this compound in the Synthesis of New Research Probes and Analogs

This compound serves as a valuable starting material or intermediate in the synthesis of new research probes and analogs. cphi-online.combiosynth.com Its deuterated adamantyl and methoxyphenyl groups provide a stable isotopic signature that can be tracked in various biological assays. scbt.com

The synthesis of Adapalene itself involves the preparation of its methyl ester as a key intermediate. newdrugapprovals.orggoogle.comchemicalbook.com This ester is then typically saponified (hydrolyzed) to yield the final carboxylic acid product. newdrugapprovals.orgchemicalbook.com By starting with this compound, researchers can create a deuterated version of Adapalene for use in the studies described in the previous sections.

Furthermore, the chemical structure of this compound can be modified to create a variety of new molecules. For example, the ester group can be converted to other functional groups to create a library of Adapalene analogs. These analogs can then be screened for their biological activity, helping to identify new compounds with improved therapeutic properties. mdpi.com The development of fluorescent retinoid analogues, for instance, provides powerful tools for the biochemical and intracellular characterization of retinoid signaling pathways. acs.org

Isotopically labeled compounds are essential for creating internal standards for analytical assays and for use as tracers in metabolic studies. creative-peptides.comcreative-proteomics.com The synthesis of stable isotope-labeled compounds can be achieved by using isotope-containing precursors or through hydrogen/deuterium exchange reactions. symeres.com

Addressing Current Gaps in Fundamental Retinoid Research Through Isotopic Labeling

Despite decades of research, there are still gaps in our fundamental understanding of retinoid biology. acs.org Isotopic labeling with compounds like this compound offers a powerful approach to address these gaps. musechem.comnih.gov

One major area of uncertainty is the precise quantification of retinoid levels and their metabolic flux in different tissues and cellular compartments. nih.gov The use of isotopically labeled internal standards in mass spectrometry-based methods allows for the accurate measurement of various retinoid species, even at very low concentrations. nih.govnih.gov This is crucial for understanding how retinoid homeostasis is maintained and how it is dysregulated in disease states. frontiersin.org

Another challenge is to fully map the complex network of proteins that interact with retinoids and mediate their effects. escholarship.org Isotope-labeled retinoids can be used as baits in affinity-based proteomics experiments to identify new retinoid-binding proteins. creative-peptides.com Understanding these interactions is key to unraveling the full spectrum of retinoid signaling pathways. nih.govescholarship.org

The use of stable isotopes is also helping to clarify the bioconversion of provitamin A carotenoids to vitamin A. nih.govresearchgate.net This is of significant public health importance for designing effective dietary interventions to combat vitamin A deficiency. nih.gov While techniques using labeled isotopes are powerful, they can be time-consuming and technically demanding, highlighting a need for more field-friendly methods. nih.gov

By providing a means to accurately trace and quantify retinoids and their metabolites, and to probe their interactions with proteins, isotopic labeling is an indispensable technique for advancing our knowledge of retinoid biology. nih.govcreative-proteomics.commdpi.com

Q & A

Q. Which analytical techniques are validated for quantifying this compound purity and isotopic enrichment in complex matrices?

  • Answer : Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are preferred for quantifying methyl ester content and isotopic ratios. GC-MS with flame ionization detection (FID) resolves fatty acid methyl esters (FAMEs) up to 96.7% accuracy under optimized conditions . For deuterated analogs, high-resolution MS detects mass shifts (e.g., +6 Da for d6 labeling) and distinguishes isotopic peaks. Calibration curves using certified reference materials (CRMs) ensure precision .

Q. How should researchers design stability studies to assess this compound degradation under varying storage conditions?

  • Answer : Accelerated stability testing under thermal (e.g., 40°C), oxidative (open-air vs. nitrogen), and photolytic conditions (UV exposure) is recommended. Monitor degradation via periodic HPLC-UV or NMR analysis. Data should include kinetic parameters (e.g., half-life) and Arrhenius plots to predict shelf-life. Raw datasets (e.g., degradation rates) should be archived in appendices for reproducibility .

Advanced Research Questions

Q. How can Taguchi experimental design resolve conflicting data on reaction parameters impacting this compound synthesis?

  • Answer : Taguchi’s orthogonal arrays (e.g., L9 matrix) systematically test variables (catalyst concentration, temperature, molar ratio) with minimal experiments. Signal-to-noise (S/N) ratios identify optimal levels (e.g., 1.5 wt% KOH, 60°C), while ANOVA quantifies parameter contributions (e.g., catalyst concentration accounts for 77.58% variance in yield) . Contradictions arise from interaction effects, which are resolved via factorial designs or response surface methodology (RSM) .

Q. What statistical approaches are recommended to address variability in deuterium incorporation efficiency during this compound synthesis?

  • Answer : Multivariate regression models correlate isotopic purity with factors like reaction time, solvent deuteration, and catalyst activity. Outliers are assessed via Grubbs’ test, while uncertainties in mass spectrometry data are quantified using propagation of error analysis. Reproducibility is validated through triplicate experiments and Cohen’s kappa inter-rater reliability tests .

Q. How do isotopic effects influence the reaction kinetics of this compound compared to non-deuterated analogs?

  • Answer : Deuterium’s higher mass reduces zero-point energy, potentially slowing reaction rates (kinetic isotope effect, KIE). For esterification, KIE values (k_H/k_D) ≥ 2.0 are observed in acid-catalyzed mechanisms. Isotopic labeling may also alter solubility and partition coefficients, necessitating adjustments in solvent selection or phase-transfer catalysis .

Q. What protocols ensure ethical and reproducible reporting of synthetic yields and isotopic purity in peer-reviewed journals?

  • Answer : Follow CONSORT-like guidelines for chemical synthesis: disclose raw data (e.g., NMR/HRMS spectra), calculation methods for % yield and isotopic enrichment, and negative results (e.g., failed catalysts). Use standardized nomenclature (IUPAC) and deposit datasets in repositories like Zenodo. Conflicts of interest (e.g., funding sources) must be declared per journal policies .

Q. How can researchers leverage existing methyl ester databases to predict physicochemical properties of this compound?

  • Answer : QSAR (Quantitative Structure-Activity Relationship) models trained on methyl ester datasets (e.g., logP, boiling points) predict properties for deuterated analogs. Adjust for isotopic mass using software like Gaussian or ACD/Labs. Validate predictions with experimental measurements (e.g., HPLC retention times) .

Q. What are the challenges in scaling up this compound synthesis from lab-to-pilot scale while maintaining isotopic integrity?

  • Answer : Scale-up introduces heterogeneity in mixing, temperature gradients, and isotopic dilution. Mitigation strategies include continuous-flow reactors for uniform heat transfer and in-line FTIR monitoring of deuterium content. Economic analysis (e.g., E-factor) evaluates waste generation at larger scales .

Q. How should contradictions between computational simulations and experimental data on this compound stability be resolved?

  • Answer : Reconcile discrepancies by refining force fields in molecular dynamics (MD) simulations (e.g., CHARMM, AMBER) to account for deuterium’s vibrational modes. Experimental validation via Raman spectroscopy or neutron diffraction clarifies hydrogen/deuterium positioning. Collaborative data-sharing platforms (e.g., Materials Project) enable cross-verification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Adapalene-d6 Methyl Ester
Reactant of Route 2
Reactant of Route 2
Adapalene-d6 Methyl Ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.